molecular formula C41H52N12O12 B596583 LEUCOKININ IV CAS No. 104958-72-7

LEUCOKININ IV

Cat. No.: B596583
CAS No.: 104958-72-7
M. Wt: 904.939
InChI Key: CEJTUUCZPGQQRP-PDJARTMPSA-N
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Description

Leucokinin IV is a member of the leucokinin family of neuropeptides, which were first discovered in the cockroach Leucophaea maderae. These peptides play crucial roles in regulating various physiological processes in insects and other invertebrates. Leucokinins are known for their ability to modulate ion and water homeostasis, feeding behavior, and other physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucokinin IV can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions are employed to increase yield and purity. High-performance liquid chromatography (HPLC) is often used for purification .

Chemical Reactions Analysis

Types of Reactions

Leucokinin IV, like other peptides, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Leucokinin IV has been extensively studied for its role in various physiological processes in insects. Some key applications include:

Mechanism of Action

Leucokinin IV exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on target cells. This binding activates intracellular signaling pathways, leading to changes in ion channel activity, enzyme activation, and gene expression. The primary molecular targets include receptors in the Malpighian tubules and neurons involved in feeding and other behaviors .

Comparison with Similar Compounds

Leucokinin IV is part of a larger family of leucokinins, which includes other peptides such as leucokinin I, II, III, V, VI, and VII. These peptides share similar structures and functions but differ in their amino acid sequences and specific physiological roles. For example, leucokinin VIII has been shown to significantly increase the rates of transepithelial NaCl, KCl, and water secretion in Malpighian tubules . The uniqueness of this compound lies in its specific sequence and the particular physiological processes it regulates .

Properties

CAS No.

104958-72-7

Molecular Formula

C41H52N12O12

Molecular Weight

904.939

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C41H52N12O12/c1-21(48-36(60)26(42)14-34(57)58)35(59)52-31(18-54)40(64)49-28(11-22-7-3-2-4-8-22)38(62)51-30(13-24-16-44-20-47-24)39(63)53-32(19-55)41(65)50-29(37(61)46-17-33(43)56)12-23-15-45-27-10-6-5-9-25(23)27/h2-10,15-16,20-21,26,28-32,45,54-55H,11-14,17-19,42H2,1H3,(H2,43,56)(H,44,47)(H,46,61)(H,48,60)(H,49,64)(H,50,65)(H,51,62)(H,52,59)(H,53,63)(H,57,58)/t21-,26-,28-,29-,30-,31-,32-/m0/s1

InChI Key

CEJTUUCZPGQQRP-PDJARTMPSA-N

SMILES

CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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